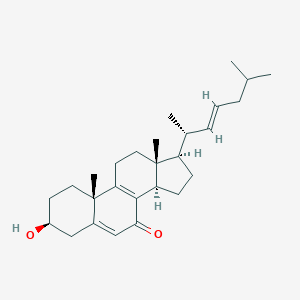

3-Hydroxycholesta-5,8,22-trien-7-one

Description

Structure

3D Structure

Properties

CAS No. |

121714-74-7 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(3S,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C27H40O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h6,8,16-18,20-22,28H,7,9-15H2,1-5H3/b8-6+/t18-,20+,21-,22+,26+,27-/m1/s1 |

InChI Key |

AYNFEPVYJBGXLS-ODMVIQNVSA-N |

SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |

Synonyms |

3-HCTO 3-hydroxycholesta-5,8,22-trien-7-one |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 3 Hydroxycholesta 5,8,22 Trien 7 One

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of a pure compound like 3-Hydroxycholesta-5,8,22-trien-7-one from a complex biological matrix such as a marine sponge is a multi-step process that relies on sophisticated extraction and chromatography methods.

The initial step involves extracting the total lipid content from the sponge tissue. This is typically achieved by maceration or percolation of the freeze-dried and ground biological material with organic solvents of varying polarities.

A common approach begins with a moderately polar solvent like methanol (B129727) (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol to ensure the extraction of a broad spectrum of compounds. The resulting crude extract is then concentrated under reduced pressure.

This crude extract is subsequently subjected to a liquid-liquid partitioning scheme, such as the modified Kupchan method, to separate compounds based on their polarity. The extract is typically partitioned between an immiscible polar and non-polar solvent system. For instance, the methanolic extract might be partitioned against n-hexane to separate highly non-polar lipids. The aqueous methanol fraction can then be further extracted with a solvent of intermediate polarity, like ethyl acetate (B1210297) (EtOAc) or CH₂Cl₂, to isolate compounds of medium polarity, which often includes sterols and steroids. The 7-keto sterols are typically found in these medium-polarity fractions.

| Step | Technique | Solvents Commonly Used | Purpose |

|---|---|---|---|

| 1 | Initial Extraction | Methanol (MeOH), Dichloromethane (CH₂Cl₂) | To create a crude extract containing a wide range of metabolites. |

| 2 | Solvent Partitioning | n-Hexane, Ethyl Acetate (EtOAc), Water (H₂O) | To fractionate the crude extract based on compound polarity. |

Following initial fractionation, the semi-purified, sterol-containing fraction is subjected to one or more rounds of chromatography to isolate the target compound. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this final purification stage.

The process often involves:

Normal-Phase Chromatography : The fraction may first be separated on a silica gel column, eluted with a gradient of non-polar to moderately polar solvents, such as a hexane-ethyl acetate mixture. This step separates compounds into classes based on their functional groups.

Reversed-Phase HPLC (RP-HPLC) : The fractions containing the target compound are then purified using RP-HPLC, which is highly effective for separating structurally similar sterols. A C18 (octadecyl-bonded silica) column is most commonly used. The mobile phase typically consists of a mixture of methanol and water or acetonitrile and water, run under isocratic (constant solvent composition) or gradient (changing solvent composition) conditions.

Detection is commonly performed using a UV detector, as the α,β-unsaturated ketone chromophore in 7-keto sterols allows for detection at specific wavelengths. The purity of the final isolated compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biosynthetic Pathways and Mechanistic Enzymology of 3 Hydroxycholesta 5,8,22 Trien 7 One

Postulated Biosynthetic Origins from Sterol Precursors

The unique structure of 3-Hydroxycholesta-5,8,22-trien-7-one—featuring a ketone at the 7-position, and double bonds at C5, C8, and C22—points to a multi-step modification of a foundational sterol molecule. Its biogenesis is likely not a linear, dedicated pathway but rather the result of enzymatic and non-enzymatic modifications of common sterol intermediates.

Derivation from Cholestane (B1235564) Skeleton Modifications

The core of this compound is the cholestane skeleton, the same framework that forms cholesterol. This suggests its biosynthesis begins from cholesterol or one of its immediate precursors, such as 7-dehydrocholesterol (B119134) (7-DHC). The formation of this oxysterol involves significant alterations to the B-ring and the side chain of the initial sterol.

The presence of the Δ5 double bond is a common feature in cholesterol and its precursors. The introduction of the ketone at C7, the shift of the double bond from C7 to C8, and the desaturation at C22 are the key transformative events.

Oxidative Transformations and Double Bond Rearrangements

The journey from a standard sterol to this compound is marked by oxidation and isomerization.

Formation of the 7-keto group: The C7 position of cholesterol is particularly susceptible to oxidation. researchgate.netnih.govnih.gov This can happen through both non-enzymatic autoxidation, driven by reactive oxygen species (ROS), and specific enzymatic action. researchgate.netnih.govnih.gov One primary enzymatic route involves the hydroxylation of cholesterol at the 7α-position by cytochrome P450 7A1 (CYP7A1), a key enzyme in bile acid synthesis, followed by oxidation to 7-ketocholesterol (B24107). researchgate.netbioscientifica.commedchemexpress.com Alternatively, 7-dehydrocholesterol can be directly oxidized to 7-ketocholesterol by CYP7A1. nih.govnih.gov

Formation of the Δ8 and Δ22 double bonds:

The Δ8 Double Bond: The formation of the double bond at the C8-C9 position is likely the result of an isomerization reaction. In cholesterol biosynthesis, a class of enzymes known as sterol Δ8-Δ7 isomerases catalyzes the shift of a double bond from the C8-C9 position to the C7-C8 position. wikipedia.orgnih.govcapes.gov.brelsevierpure.com It is plausible that a reverse or related isomerase activity could be involved in creating the Δ8 bond from a Δ7 precursor, or that the Δ8 bond is a remnant from an earlier sterol intermediate, like zymosterol, which is then further modified. wikipedia.org

The Δ22 Double Bond: The introduction of a double bond at the C22 position is not typical in the main human cholesterol pathway but is a hallmark of sterols in fungi (ergosterol) and plants (stigmasterol). nih.gov The enzymes responsible are sterol C22-desaturases, which are often cytochrome P450 enzymes (like CYP61 in fungi and CYP710 in plants). nih.govnih.gov While a homologous C22-desaturase has been lost in many animal lineages, its presence in early-branching animals and unicellular relatives suggests that the enzymatic machinery for this modification exists in certain biological contexts. nih.govpnas.org

Enzymatic Machinery Involved in Biosynthesis and Metabolism

The synthesis of this compound is dependent on a suite of enzymes that modify the sterol structure.

Role of Specific Oxysterol-Producing Enzymes (e.g., Hydroxylases, Oxidoreductases)

Several classes of enzymes are critical for the formation of the key features of this oxysterol.

| Enzyme Class | Specific Examples | Role in Postulated Biosynthesis |

| Hydroxylases (Cytochrome P450 family) | CYP7A1, CYP46A1 | Catalyze the initial hydroxylation at C7, a prerequisite for the formation of the 7-keto group. researchgate.netbioscientifica.comnih.gov Other P450 enzymes can hydroxylate different positions on the sterol ring or side chain. nih.gov |

| Dehydrogenases/ Oxidoreductases | 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Can oxidize a 7-hydroxy group to a 7-keto group. nih.govbioscientifica.com |

| Isomerases | Sterol Δ8-Δ7 isomerase (EBP) | Catalyzes the movement of the double bond between the C7 and C8 positions. wikipedia.orgnih.govjefferson.edu A reverse or altered function could explain the Δ8 position. |

| Desaturases | Sterol C22-desaturase (CYP61, CYP710) | Introduces the double bond in the sterol side chain at position C22. nih.govnih.gov |

| Reductases | 7-dehydrocholesterol reductase (DHCR7) | Reduces the Δ7 double bond to form cholesterol. nih.govpnas.org Defects in this enzyme lead to an accumulation of 7-DHC, a potential precursor. nih.gov |

Interplay with Known Sterol Pathways (e.g., Cholesterol Biosynthesis, Brassinosteroid Biosynthesis)

The biosynthesis of this compound does not occur in a vacuum. It is intricately linked with major sterol metabolic networks.

Cholesterol Biosynthesis: The pathway heavily relies on intermediates and enzymes from cholesterol synthesis. Precursors like 7-dehydrocholesterol and enzymes like sterol isomerases are central to both pathways. nih.govwikipedia.orgjefferson.edu The formation of 7-ketocholesterol is a known metabolic event linked to cholesterol, especially under conditions of oxidative stress or in specific tissues where bile acid synthesis occurs. researchgate.netmedchemexpress.com

Brassinosteroid Biosynthesis: Brassinosteroids are a class of plant steroid hormones derived from sterol precursors. frontiersin.orgwikipedia.org The brassinosteroid pathway provides a well-documented example of extensive sterol side-chain modifications, including desaturation at C22. nih.govnih.gov While distinct from animal pathways, it demonstrates the evolutionary conservation of enzymatic tools capable of generating the Δ22 feature. The interplay between cholesterol and brassinosteroid pathways in plants, which share common precursors and enzymes, offers a model for how diverse sterols can arise from a central metabolic grid. frontiersin.orgnih.gov

Chemoenzymatic Considerations in Sterol Biogenesis

The formation of oxysterols like this compound is often not a purely enzymatic process. It frequently involves a combination of enzymatic reactions and spontaneous chemical events.

The C7 position of cholesterol and its precursors is highly prone to non-enzymatic oxidation by free radicals. nih.govnih.gov This process, known as autoxidation, can generate 7-hydroxy or 7-keto derivatives without direct enzymatic catalysis. researchgate.netnih.gov Therefore, a plausible scenario for the formation of the 7-keto group is an initial non-enzymatic oxidation of a sterol precursor, which is then further metabolized by enzymes that introduce the Δ8 and Δ22 double bonds.

Furthermore, the stability of intermediates plays a crucial role. For instance, the conversion of 7-dehydrocholesterol to 7-ketocholesterol can occur directly via CYP7A1, bypassing a stable epoxide intermediate. nih.gov The complex mixture of oxysterols found in biological systems is often the result of both highly specific enzymatic conversions and less-controlled, ROS-driven chemical modifications. researchgate.netnih.gov

Academic Synthetic Strategies for 3 Hydroxycholesta 5,8,22 Trien 7 One and Analogs

Total Synthesis Approaches to the Cholestane (B1235564) Core with Specific Functionalization

The total synthesis of a complex steroid like 3-Hydroxycholesta-5,8,22-trien-7-one is a formidable undertaking due to the molecule's tetracyclic core and multiple stereocenters. While a direct total synthesis of this specific compound is not extensively documented in publicly available literature, the principles of steroid synthesis provide a clear roadmap. The general strategy involves the sequential or convergent assembly of the A, B, C, and D rings of the cholestane skeleton, followed by the introduction of the required functional groups and unsaturation.

A landmark in steroid synthesis was the first total synthesis of equilenin (B1671562) by Bachmann, which laid the groundwork for future endeavors. This synthesis involved a multi-step sequence to construct the steroidal framework, culminating in a Dieckmann cyclization to form the D-ring. More contemporary approaches often employ powerful cycloaddition reactions. For instance, an intramolecular Diels-Alder reaction can be a highly effective strategy for constructing the B and C rings simultaneously, often with a high degree of stereocontrol. The synthesis of various steroid skeletons has been achieved using such methods, demonstrating the versatility of this approach in creating the core structure.

The introduction of the specific functionalities of this compound, namely the 3-hydroxy group, the 7-keto group, and the three double bonds at C-5, C-8, and C-22, would require careful planning within a total synthesis route. The 3-hydroxy group is often carried through the synthesis from a starting material or introduced via reduction of a 3-keto group. The conjugated 5,8-diene-7-one system is a more complex feature. Its formation would likely involve the creation of a 5,7-diene, a common intermediate in steroid synthesis, followed by allylic oxidation at the C-7 position and subsequent isomerization or further oxidation to introduce the C-8 double bond. The C-22 double bond in the side chain would typically be installed late in the synthesis, for example, through a Wittig reaction or a related olefination method on a suitable C-22 aldehyde or ketone intermediate.

While a complete de novo synthesis is academically instructive, the complexity and length of such routes often make them less practical for producing significant quantities of the target compound.

Semi-synthetic Transformations from Readily Available Sterol Precursors

A more common and practical approach to obtaining this compound and its analogs is through the semi-synthesis from abundant natural sterols. Ergosterol (B1671047) is an ideal and widely utilized starting material for this purpose. It possesses the key structural features of the cholestane side chain, including the C-22 double bond, and a 5,7-diene system in the B-ring, which is a crucial precursor to the desired 5,8-diene-7-one functionality.

The conversion of ergosterol to the target trienone involves several key transformations:

Protection of the 3-hydroxyl group: To prevent unwanted side reactions during subsequent oxidation steps, the 3-hydroxyl group of ergosterol is typically protected, often as an acetate (B1210297) or benzoate (B1203000) ester.

Formation of the 5,8-diene-7-one system: This is the most critical and challenging step. A common method involves the formation of ergosterol peroxide (5,8-epidioxy-ergosta-6,22-dien-3-ol) through a photosensitized oxidation of ergosterol with singlet oxygen. This endoperoxide can then be rearranged under acidic or basic conditions to yield a variety of products, including intermediates that can be converted to the desired 5,8-diene-7-one. Alternatively, direct allylic oxidation of the 5,7-diene system can be employed. Reagents such as chromium trioxide or other chromium(VI) compounds have been used for the allylic oxidation of Δ⁵-steroids to the corresponding 7-keto derivatives. The subsequent introduction of the C-8 double bond to form the conjugated system can be achieved through various methods, including dehydrogenation or elimination reactions.

Deprotection of the 3-hydroxyl group: The final step is the removal of the protecting group from the 3-hydroxyl position, typically by hydrolysis, to yield the target compound.

The following table summarizes a potential semi-synthetic route from ergosterol:

| Step | Transformation | Reagents and Conditions | Key Intermediate |

| 1 | Protection of 3-OH | Acetic anhydride, pyridine (B92270) | Ergosteryl acetate |

| 2 | Formation of Endoperoxide | Photosensitizer (e.g., Rose Bengal), O₂, light | Ergosterol acetate peroxide |

| 3 | Rearrangement to Diene-one | Acid or base catalysis | 3-Acetoxy-ergosta-5,8,22-trien-7-one |

| 4 | Deprotection of 3-OH | LiAlH₄ or K₂CO₃/MeOH | This compound |

This semi-synthetic approach offers a more efficient and scalable route to this compound compared to total synthesis.

Regio- and Stereoselective Chemical Modifications to the Trienone System

Once the this compound core structure is obtained, further modifications can be made to generate a diverse range of analogs. These modifications must be highly regio- and stereoselective to avoid the formation of complex product mixtures.

Reactions at the C-7 Ketone: The 7-keto group is a key site for modification. Stereoselective reduction of the C-7 ketone can lead to the formation of either the 7α- or 7β-hydroxy analog. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome. For instance, the use of bulky reducing agents can favor the formation of one stereoisomer over the other due to steric hindrance. For example, the reduction of a 7-keto steroid with lithium tri-tert-butoxyaluminum hydride has been shown to cleanly give the 7β-alcohol. researchgate.net In contrast, enzymatic reductions can also provide high stereoselectivity. nih.gov

Reactions involving the Double Bonds: The three double bonds in the trienone system offer multiple sites for modification.

Hydrogenation: Selective hydrogenation of one or more double bonds can be achieved using specific catalysts and reaction conditions. For example, catalytic hydrogenation with a palladium catalyst might selectively reduce the less hindered C-22 double bond in the side chain, leaving the conjugated diene system intact.

Epoxidation: Regio- and stereoselective epoxidation of the double bonds can introduce new functional groups and stereocenters. The electron-deficient nature of the conjugated system can direct epoxidation to the more electron-rich C-22 double bond. The stereoselectivity of the epoxidation of the ring double bonds can often be controlled by the directing influence of the 3-hydroxy group or by the steric environment of the steroid nucleus.

Diels-Alder Reactions: The 5,8-diene system can potentially act as a diene in a Diels-Alder reaction, allowing for the construction of complex, bridged ring systems fused to the steroid core. The feasibility and outcome of such reactions would depend on the dienophile and the reaction conditions. The intramolecular Diels-Alder reaction is a powerful tool in steroid synthesis for forming polycyclic systems with high stereocontrol. organicreactions.org

The following table outlines some potential regio- and stereoselective modifications:

| Modification | Target Site | Reagents and Conditions | Potential Product(s) |

| Stereoselective Reduction | C-7 Ketone | LiAlH(OtBu)₃ | 7β-Hydroxy analog |

| NaBH₄, CeCl₃ (Luche reduction) | 7α- or 7β-Hydroxy analog | ||

| Selective Hydrogenation | C-22 Double Bond | H₂, Pd/C | 3-Hydroxycholesta-5,8-dien-7-one |

| Regioselective Epoxidation | C-22 Double Bond | m-CPBA | 3-Hydroxy-22,23-epoxycholesta-5,8-dien-7-one |

These selective modifications are essential for structure-activity relationship (SAR) studies, allowing researchers to probe the biological importance of different parts of the molecule.

Biological Activities and Molecular Mechanisms of 3 Hydroxycholesta 5,8,22 Trien 7 One

Anti-proliferative and Cytostatic Effects in Cellular Models

Recent studies have highlighted the potential of 3-Hydroxycholesta-5,8,22-trien-7-one and structurally similar compounds as inhibitors of cancer cell proliferation. Its efficacy has been observed in various human cancer cell lines, where it induces cellular apoptosis and growth inhibition through distinct molecular pathways.

Activity against Human Cancer Cell Lines (e.g., HL-60, HCT-116, A-549)

The anti-proliferative effects of compounds structurally related to this compound have been documented in several human cancer cell lines. For instance, related sterols have demonstrated inhibitory effects on the growth of human leukemia (HL-60), colon adenocarcinoma (HT29, a cell line similar to HCT-116), and lung cancer (A-549) cells. researchgate.net

In the context of colon cancer, extracts containing similar steroidal compounds have shown potent anti-proliferative effects on HCT-116 cells. nih.gov One study highlighted that the inhibitory effect on HCT-116 cell viability was significantly enhanced under starvation conditions. nih.gov

Regarding lung cancer, while direct studies on this compound are limited, other steroidal compounds have been shown to be cytotoxic against A-549 cells. mdpi.com For example, certain cembranolides exhibited significant cytotoxicity against A-549 cells. mdpi.com

The cytotoxic activity of related compounds against various cancer cell lines is summarized in the table below.

| Cell Line | Compound Type | Observed Effect | Reference |

| HL-60 | Sterol | Inhibition of cell growth | researchgate.net |

| HCT-116 | Steroidal Compound | Potent cytotoxicity and growth inhibition | nih.govresearchgate.net |

| A-549 | Steroidal Compound | Cytotoxic activity | mdpi.comnih.gov |

Induction of Cellular Apoptosis and Growth Inhibition

The primary mechanism underlying the anti-proliferative activity of this compound and its analogs is the induction of apoptosis, or programmed cell death. In HCT-116 colon cancer cells, related compounds have been shown to trigger apoptosis by dissipating the mitochondrial membrane potential. nih.gov This event is a critical step in the intrinsic apoptotic pathway. Furthermore, these compounds can arrest the cell cycle in the G2/M phase, thereby halting cell division. nih.gov

The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process. Studies on similar compounds have demonstrated a significant increase in caspase-3 activity in cancer cells, a key executioner caspase. nih.gov This activation of caspases leads to characteristic apoptotic features such as DNA fragmentation. nih.gov The generation of reactive oxygen species (ROS) has also been implicated as a mechanism for inducing apoptosis in colon cancer cells. nih.gov

Immunomodulatory Properties

Beyond its anti-cancer effects, this compound exhibits significant immunomodulatory properties, primarily through the modulation of inflammatory responses and the inhibition of key signaling pathways.

Anti-inflammatory Response Modulation

This compound has been shown to possess anti-inflammatory activity. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that this compound can significantly suppress the production of key inflammatory mediators. nih.gov Specifically, it inhibits the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov

The modulation of these inflammatory cytokines is crucial in controlling the inflammatory cascade. By downregulating the production of these pro-inflammatory molecules, this compound can effectively dampen the inflammatory response.

NF-κB Signaling Pathway Inhibition

A key molecular mechanism underlying the anti-inflammatory and anti-proliferative effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.

Cellular signaling analyses have revealed that this compound downregulates the NF-κB pathway. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes, which include many pro-inflammatory cytokines and cell survival proteins. This inhibitory action on the NF-κB pathway provides a direct molecular basis for its observed anti-inflammatory and apoptosis-inducing activities.

Antimicrobial Efficacy

While extensive research has focused on the anti-cancer and anti-inflammatory properties of this compound, its antimicrobial efficacy is an emerging area of investigation. Studies on structurally related ergostane-type steroids isolated from fungi have reported a range of biological activities, including antimicrobial and antifungal properties. researchgate.net

For instance, Ergosta-5, 7, 22-triene-3β, 14α – diol, a related sterol, exhibited significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. researchgate.net Another related compound, ergosta-5,7,22-trien-3-ol, has been identified as an antimicrobial metabolite from an endophytic fungus. researchgate.net However, specific studies detailing the antibacterial and antifungal spectrum of this compound are limited, and further research is required to fully elucidate its potential as an antimicrobial agent.

Antibacterial Activity against Pathogenic Strains

There is currently no specific data on the antibacterial activity of this compound. However, the broader class of steroidal compounds, particularly those derived from fungi, has demonstrated notable antimicrobial properties. For instance, ergosta-5,7,22-trien-3-ol, a structurally related compound, isolated from the endophytic fungus Gliomastix murorum, has shown activity against a panel of pathogenic bacteria. researchgate.net

Ergosterol (B1671047) derivatives have been a subject of interest for their potential to combat bacterial infections. The lipophilic nature of the sterol backbone is thought to facilitate interaction with and disruption of bacterial cell membranes, a common mechanism of action for antimicrobial lipids. The presence of hydroxyl and ketone functional groups, as seen in this compound, can influence the polarity and hydrogen-bonding capacity of the molecule, which may in turn affect its antibacterial potency and spectrum of activity.

Further research is necessary to isolate or synthesize this compound and evaluate its specific antibacterial efficacy against a range of pathogenic strains. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against clinically relevant bacteria.

Enzyme Modulation and Receptor Interactions

The interaction of steroidal compounds with various enzymes and cellular receptors is a key determinant of their biological effects. While specific data for this compound is not available, the activities of related ergosterol derivatives provide a framework for its potential interactions.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Effects

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the research of treatments for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity. While there is no direct evidence of this compound inhibiting PTP1B, various natural and synthetic compounds with steroidal scaffolds have been investigated for this activity.

The general structure of steroids allows them to bind to allosteric or active sites of enzymes like PTP1B, thereby modulating their activity. The specific arrangement of functional groups on the steroid nucleus is critical for inhibitory potency and selectivity. For this compound, the presence of a ketone at the C-7 position and a hydroxyl group at C-3, along with the specific triene system, would be the primary determinants of its potential interaction with PTP1B.

Future studies involving in vitro enzymatic assays with purified PTP1B would be required to ascertain if this compound possesses any inhibitory activity against this enzyme.

Acetylcholinesterase Modulatory Potential

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Modulation of AChE activity is a key strategy in the management of Alzheimer's disease and other neurological disorders. There is currently no information available in the scientific literature regarding the acetylcholinesterase modulatory potential of this compound or closely related ergosterol derivatives.

Ligand Binding to G Protein-Coupled Receptors (GPCRs) and Nuclear Receptors (e.g., GPR183, RORγ, Smoothened)

G protein-coupled receptors (GPCRs) and nuclear receptors are large families of proteins that are involved in a vast array of physiological processes and are common targets for drug development. Steroidal molecules are well-known ligands for many nuclear receptors, such as the estrogen and androgen receptors.

While there is no specific data on the binding of this compound to GPR183, RORγ, or the Smoothened receptor, the structural similarity of this compound to cholesterol and its derivatives suggests potential interactions with receptors that recognize oxysterols. For example, the G protein-coupled receptor GPR183, also known as Epstein-Barr virus-induced molecule 2 (EBI2), is activated by certain oxysterols. The Retinoid-related orphan receptor gamma (RORγ) is another nuclear receptor that has been shown to bind cholesterol and its derivatives.

The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, is also known to be modulated by steroidal compounds. The potential for this compound to interact with these receptors would depend on its ability to fit into their respective ligand-binding pockets and induce the necessary conformational changes for receptor activation or inhibition.

Influence on Pregnane X Receptor (PXR) Activity

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a crucial role in the detoxification of foreign substances (xenobiotics) and the metabolism of endogenous compounds by regulating the expression of genes involved in drug metabolism and transport. PXR is activated by a wide variety of ligands, including steroids.

There is no direct research on the effect of this compound on PXR activity. However, given that PXR is known to be activated by various steroidal compounds, it is plausible that this compound could act as a ligand for this receptor. Activation of PXR by this compound would have implications for drug-drug interactions and the metabolism of other substances. To determine its influence on PXR, cell-based reporter gene assays would be necessary to measure the activation of PXR in the presence of this compound.

Role in Endocrine System Interactions

Steroidal compounds, by their very nature, are key players in the endocrine system. The cholesterol backbone of this compound is the precursor for all steroid hormones in vertebrates, including glucocorticoids, mineralocorticoids, androgens, and estrogens.

While the specific role of this compound in endocrine interactions is unknown, its structural similarity to endogenous steroids suggests it could potentially interact with the enzymes and receptors of the endocrine system. For example, it could act as a substrate or inhibitor of enzymes involved in steroidogenesis, such as cytochrome P450 enzymes. It might also bind to steroid hormone receptors, acting as either an agonist or an antagonist, which could lead to a range of endocrine-modulating effects.

A study on a related compound, ergosterol, suggested that its effects on prostate cancer cells may be related to its ability to act as a ligand for the androgen receptor. mdpi.com This highlights the potential for ergostane-type steroids to interact with hormonal pathways. Definitive studies are required to elucidate any such role for this compound.

Data on Related Ergostane-Type Steroids

The following table summarizes the reported biological activities of some ergostane-type steroids that are structurally related to this compound.

| Compound Name | Source | Reported Biological Activity | Reference |

| Ergosta-4,6,8(14),22-tetraen-3-one | Polyporus umbellatus | Cytotoxic against various cancer cell lines (HT-29, HeLa 229, Hep3B, AGS) | researchgate.net |

| Ergosterol | Fungi | Antitumor and anti-angiogenesis properties | researchgate.net |

| Ergosta-7,9(11),22-trien-3β-ol | Antrodia camphorata | Anti-fatigue effects in mice | nih.gov |

| Ergosterol Peroxide | Fungi | Inhibits tumor cell growth through anti-angiogenesis and cytotoxicity | mdpi.com |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the role of This compound in the modulation of insect ecdysteroid biosynthesis pathways.

Research on the intricate pathways of ecdysteroid synthesis in insects, including the well-studied "Halloween genes" that encode key enzymes, is extensive. This body of work has identified numerous molecules that can inhibit or otherwise modulate these pathways, leading to disruptions in insect growth and development. However, the compound specified, this compound, is not documented in existing research as an inhibitor or modulator of this critical hormonal process.

Consequently, it is not possible to provide an article with detailed research findings or data tables on its specific biological activities and molecular mechanisms within the requested context of insect ecdysteroid biosynthesis.

Structure Activity Relationship Sar Studies of 3 Hydroxycholesta 5,8,22 Trien 7 One Derivatives

Analysis of Steroidal Ring System Modifications on Biological Potency

The tetracyclic ring system, composed of three six-membered rings (A, B, and C) and one five-membered ring (D), forms the rigid backbone of the steroid. Modifications to this core can significantly impact biological activity by altering the molecule's shape, flexibility, and interaction with biological targets.

Research into various classes of steroids demonstrates the profound effect of ring modifications. For instance, the introduction of heteroatoms, such as nitrogen to form pyridosteroids, can substantially change the biological character, often enhancing cytotoxic activity against tumor cell lines. nih.gov The lone pair of electrons on the nitrogen atom in a pyridine (B92270) ring can form coordination bonds with metallic ions at the active sites of enzymes, a mechanism utilized by the prostate cancer drug Abiraterone. nih.gov

Furthermore, the degree of unsaturation within the rings is a critical determinant of activity. In corticosteroids, a double bond between carbons 4 and 5 (Δ⁴) in ring A is considered essential for glucocorticoid activity. merckmillipore.com The introduction of an additional double bond between carbons 1 and 2 (Δ¹) can selectively enhance this glucocorticoid potency. rsc.org Conversely, for some estrogen receptor modulators, the unsaturation of ring B has been found to decrease activity. nih.gov The expansion of the A-ring, for example, from a six-membered to a seven-membered lactone, represents another modification strategy that can alter bioactivity. acs.org

While direct studies on the ring system of 3-Hydroxycholesta-5,8,22-trien-7-one are limited, these general principles suggest that modifications such as introducing heteroatoms into the A or D rings or altering the ring fusion stereochemistry could yield derivatives with novel or enhanced biological profiles.

Table 1: Impact of General Steroidal Ring Modifications on Biological Activity

| Ring Modification Type | Example | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| Heterocycle Introduction (e.g., Pyridine) | Formation of Pyridosteroids | Can improve cytotoxic activity against tumor cells. nih.gov | General Steroids |

| A-Ring Unsaturation | Introduction of Δ¹ double bond | Selectively increases glucocorticoid activity. rsc.org | Corticosteroids |

| B-Ring Unsaturation | Presence of Δ⁵,⁷ double bonds | Crucial for the membrane properties and bioactivity of sterols like ergosterol (B1671047). mdpi.com | Sterols |

| Ring Expansion | Formation of A-ring seven-membered epoxy lactones | Creates novel steroidal structures with altered stereochemistry and potential for different bioactivity. acs.org | Δ⁴-3-Ketosteroids |

Importance of the 3-Hydroxy and 7-Oxo Functional Groups

The functional groups attached to the steroidal skeleton are pivotal for its biological function, acting as key points of interaction with cellular targets. In 7-oxysterol derivatives, the 3-hydroxy and 7-oxo groups are particularly significant.

The 7-oxo group is a hallmark of many cytotoxic oxysterols. 7-Ketocholesterol (B24107), a closely related compound, is a potent inducer of oxidative stress and a form of cell death that combines features of apoptosis and autophagy, termed "oxiapoptophagy". unisi.it Its cytotoxicity has been observed in numerous cell types and is implicated in the pathology of several age-related diseases. unisi.itnih.gov The ketone at C-7 is significantly more toxic than a hydroxyl group at the same position, as seen in comparisons between 7-ketocholesterol and 7β-hydroxycholesterol. rsc.orgmdpi.com Conversion of the 7-keto group to a 7-hydroxyimino function (an oxime) has been shown in some steroid series to result in compounds that are more active than the parent ketones against certain cancer cell lines, indicating the profound impact of modifying this position. nih.gov

The 3-hydroxy group is also critical for activity, primarily by participating in hydrogen bonding and serving as a site for metabolic modification. Studies have shown that esterification of the 3-hydroxy group of 7β-hydroxycholesterol and 7-ketocholesterol with oleic acid significantly impairs their cytotoxic and pro-oxidative effects. acs.org This suggests that the free hydroxyl group is necessary for these activities. Similarly, sulfation at the C-3 position is a known detoxification pathway for 7-ketocholesterol, rendering cells more resistant to its toxicity. nih.gov This further underscores the importance of an unmodified 3-hydroxy group for the compound's cytotoxic potential.

Table 2: Influence of 3-Hydroxy and 7-Oxo Group Modifications on Cytotoxicity of 7-Oxysterols

| Compound/Modification | Key Functional Groups | Effect on Cytotoxicity | Reference |

|---|---|---|---|

| 7-Ketocholesterol | 3β-OH, 7-oxo | Potent inducer of cytotoxicity and oxidative stress. | unisi.it |

| 7β-Hydroxycholesterol | 3β-OH, 7β-OH | Less cytotoxic than 7-Ketocholesterol. | mdpi.com |

| 7-Ketocholesteryl-3-oleate | 3β-oleate ester, 7-oxo | Cytotoxic features are largely abolished. | acs.org |

| 7-Ketocholesterol-3-sulfate | 3β-sulfate ester, 7-oxo | Known detoxification product; reduces cytotoxicity. | nih.gov |

| 7-Hydroxyimino Steroid Derivative | 3β-OH, 7-C=N-OH | Can be more active against cancer cells than the parent 7-keto steroid. | nih.gov |

Influence of Double Bond Positions and Stereochemistry on Bioactivity

The conjugated diene system in the B-ring is a key structural feature. Ergosterol, which contains a Δ⁵,⁷-diene system, and 7-dehydrocholesterol (B119134) (7-DHC), its precursor, are known to have significant biological activities, including anticancer effects. mdpi.comunisi.it Oxidation of this diene system to form endoperoxides can result in compounds with superior efficacy in reducing cancer cell viability compared to the parent sterols. mdpi.com This highlights that the Δ⁵,⁸-diene system is a reactive site where modifications can dramatically enhance potency. The position of the double bond in the B-ring is crucial; studies comparing different cholesterol precursors have shown that the location of this bond significantly affects the sterol's behavior and organization in cell membranes. nih.gov

The Δ²² double bond in the side chain also plays a vital role. The presence of this double bond differentiates ergosterol from 7-DHC. nih.govunisi.it While both show anticancer activity, their metabolic fates and specific impacts on membrane properties differ, indicating a distinct role for the side-chain unsaturation. nih.govacs.org The stereochemistry of substituents around double bonds is also a determining factor for bioactivity. Studies on various natural and synthetic compounds have repeatedly shown that only specific stereoisomers exhibit significant biological potency, which is often related to stereoselective uptake by cells or specific interactions with target proteins. rug.nl

Table 3: Effect of Double Bond Variations on the Bioactivity of Related Sterols

| Compound | Key Double Bonds | Observed Biological Effect/Property | Reference |

|---|---|---|---|

| Ergosterol | Δ⁵,⁷,²² | Anticancer properties; precursor to more potent endoperoxide. | mdpi.com |

| 7-Dehydrocholesterol (7-DHC) | Δ⁵,⁷ | Anticancer properties; different membrane effects compared to Ergosterol. | nih.govunisi.it |

| Ergosterol Peroxide | Endoperoxide at C5-C8 | Superior efficacy in reducing melanoma cell viability compared to Ergosterol. | mdpi.com |

| Generic Δ⁴-3-Ketosteroid | Δ⁴ | Considered crucial for glucocorticoid activity. | merckmillipore.com |

Impact of Side Chain Structural Variations

The aliphatic side chain at the C-17 position of the D-ring is a major site for structural variation and plays a crucial role in modulating the biological activity of steroids. The length, branching, and functionalization of this chain can dictate the compound's specificity and potency.

Studies on ergosterol and stigmasterol (B192456) derivatives have shown that modifications at the C-22 and C-23 positions can produce selective agonists for Liver X Receptors (LXRα and LXRβ), which are important in cholesterol homeostasis. nih.govacs.org For example, the introduction of epoxide, alcohol, or ketone functionalities at these positions leads to compounds with varying degrees of potency and selectivity for LXR isoforms. acs.org This demonstrates that even subtle changes in the side chain's oxygenation pattern can fine-tune the biological response.

For a different class of signaling molecules, the Hedgehog pathway agonists, a hydroxyl group on the side chain is essential for activity, whereas hydroxylation on the steroidal core proved ineffective. nih.govnih.gov The physiological activity of steroids, in general, is recognized to be dependent on the size and structure of the C-17 side chain. rug.nl Further research has shown that attaching different functional groups, such as carbamates, to the C-17 position can yield potent inhibitors of enzymes like 5α-reductase or CYP17, which are relevant in prostate cancer. merckmillipore.comnih.gov These findings collectively indicate that the side chain is not merely a passive appendage but an active participant in the molecular recognition process, and its modification offers a powerful strategy for developing derivatives with improved or novel therapeutic properties.

Table 4: Influence of Side Chain Modifications on the Biological Activity of Steroid Derivatives

| Parent Steroid Class | Side Chain Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| Ergosterol/Stigmasterol | Oxygenation at C-22/C-23 (epoxides, alcohols, ketones) | Potent and selective LXRα or LXRβ agonists. | nih.govacs.org |

| Oxysterols | Hydroxylation on the alkyl side chain | Essential for Hedgehog (Hh) signaling pathway activation. | nih.govnih.gov |

| Androstanes | Addition of a C-17 carbamate (B1207046) function | Inhibition of 5α-reductase and CYP17; antiproliferative activity in prostate cancer cells. | merckmillipore.comnih.gov |

| Ergosterol | Formation of a 2-naphthoic acid adduct | Stronger anti-tumor and antidepressant activities compared to ergosterol. | mdpi.com |

Advanced Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation

Structural elucidation is the process of determining the chemical structure of a molecule. For a compound like 3-Hydroxycholesta-5,8,22-trien-7-one, with its intricate sterol backbone and multiple functional groups, a combination of spectroscopic methods is required to piece together its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms (¹H and ¹³C) and their connectivity through chemical bonds.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons in the molecule. For this compound, one would expect to see signals for the hydroxyl proton, multiple olefinic protons in the conjugated system and the side chain, and numerous overlapping signals from the steroidal skeleton's aliphatic protons. The ¹³C NMR spectrum reveals the number of unique carbon environments, including the characteristic downfield signal of the ketone carbonyl (C-7) and signals for the sp² carbons of the three double bonds.

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's complete structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons throughout the sterol ring system and the side chain, helping to trace the carbon framework. For example, it would show the coupling between the olefinic protons on the C-22/C-23 double bond. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is fundamental for assigning the chemical shifts of carbon atoms that bear protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com It is crucial for connecting molecular fragments, especially around quaternary carbons (like C-5, C-8, C-10, C-13) that have no attached protons and are therefore invisible in HSQC. Correlations from the methyl protons (H-18, H-19) to surrounding carbons are particularly informative for confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid rings and the geometry of the double bonds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are representative values based on similar steroidal structures and may vary depending on the solvent and experimental conditions.)

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| 3 | ~70 | ~3.5 (m) | HSQC to H-3; COSY to H-2, H-4 |

| 5 | ~163 | - | HMBC from H-4, H-6, H-19 |

| 6 | ~125 | ~6.0 (s) | HSQC to H-6; HMBC to C-5, C-7, C-8, C-10 |

| 7 | ~200 | - | HMBC from H-6, H-14 |

| 8 | ~145 | - | HMBC from H-6, H-14, H-18 |

| 9 | ~140 | - | HMBC from H-1, H-11, H-12, H-14 |

| 22 | ~135 | ~5.2 (dd) | HSQC to H-22; COSY to H-23, H-20 |

| 23 | ~132 | ~5.2 (dd) | HSQC to H-23; COSY to H-22, H-24 |

High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). nih.gov Using electrospray ionization (ESI), a soft ionization technique, the intact molecule is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high accuracy of the mass measurement (often to within 5 ppm) allows for the unambiguous determination of the elemental composition and thus the molecular formula (C₂₇H₄₀O₂ for this compound). ulisboa.pt

Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ). In this technique, the parent ion of interest is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include:

Loss of water (H₂O) from the hydroxyl group.

Cleavage of the side chain, particularly around the C-22/C-23 double bond.

Characteristic cleavages of the steroid ring system, often initiated by the presence of the conjugated enone system.

MS³ analysis, where a primary fragment ion is further fragmented, can provide even more detailed structural information, helping to differentiate isomers. nih.gov

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. It is particularly useful for identifying conjugated systems, known as chromophores. The core structure of this compound contains a conjugated enone system extended by another double bond (a cross-conjugated trienone). This extensive chromophore would be expected to produce a strong absorption (λₘₐₓ) in the UV region, typically in the range of 280-320 nm.

IR Spectroscopy: Infrared spectroscopy measures the absorption of IR radiation by molecular vibrations and is used to identify specific functional groups present in a molecule. pressbooks.pubyoutube.com The IR spectrum of this compound would show characteristic absorption bands confirming its key features. libretexts.orglibretexts.org

Table 2: Key IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Expected Absorption | Functional Group/Chromophore |

|---|---|---|

| Infrared (IR) | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl group) |

| ~3030 cm⁻¹ | =C-H stretch (alkene) | |

| ~2950-2850 cm⁻¹ | C-H stretch (alkane) | |

| ~1660 cm⁻¹ (strong) | C=O stretch (conjugated ketone) | |

| Ultraviolet-Visible (UV-Vis) | ~280-320 nm | Conjugated trienone system (C=C-C=C-C=O) |

Quantitative Analytical Techniques

Once the structure is confirmed, analytical methods are needed to measure the amount of the compound, particularly in complex biological fluids or tissues where it may exist as a minor component among many other related lipids.

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantitative analysis of low-abundance molecules like oxysterols in complex mixtures. rsc.orgsruc.ac.uk The method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.govnih.gov

The typical workflow involves:

Sample Preparation: Extraction of lipids from the biological matrix (e.g., plasma, cells) using organic solvents, followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analyte of interest. jfda-online.com

Chromatographic Separation: The extract is injected into an HPLC system, often using a C18 reverse-phase column. A carefully optimized solvent gradient separates this compound from other structurally similar sterols and isomers. nih.gov

Mass Spectrometric Detection: The eluent from the HPLC flows into the mass spectrometer. Using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in a tandem MS system, the instrument is set to detect only the specific m/z of the target compound and its characteristic fragments. This provides exceptional selectivity and sensitivity. nih.gov

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) that is added at the beginning of the sample preparation process. This corrects for any loss during extraction and for variations in instrument response. diva-portal.org

This technique allows for the reliable detection and quantification of the compound down to picogram or femtogram levels. nih.gov

Enzyme-coupled assays can be used for quantification or to confirm the presence of specific structural features. Cholesterol oxidase is an enzyme that specifically catalyzes the oxidation of the 3β-hydroxyl group of various sterols to a ketone. nih.gov

In the context of analyzing this compound, treatment of a sample with cholesterol oxidase would convert it to Cholesta-4,8,22-triene-3,7-dione. This enzymatic conversion can be used in several ways:

Structural Confirmation: By analyzing the sample by LC-MS before and after enzyme treatment, the disappearance of the peak for this compound and the appearance of a new peak for the dione (B5365651) product would confirm the presence and identity of the initial 3β-hydroxyl group.

Indirect Quantification: The reaction consumes oxygen or produces hydrogen peroxide, either of which can be measured using a fluorescent or colorimetric probe coupled to a secondary enzyme (e.g., horseradish peroxidase). This provides an indirect measure of the amount of the 3β-hydroxysteroid present. While less specific than LC-MS, it can be adapted for high-throughput screening formats.

Other enzymes, such as 11β-hydroxysteroid dehydrogenases, are known to interconvert keto- and hydroxy- groups at other positions on the steroid nucleus and could potentially be used in similar assays to probe the structure or metabolism of this compound. nih.govbioscientifica.comresearchgate.net

Conclusion and Future Directions in Research on 3 Hydroxycholesta 5,8,22 Trien 7 One

Synthesis of Current Academic Understanding and Knowledge Gaps

Current research provides a general schematic of sterol biosynthesis in fungi, with ergosterol (B1671047) being the most well-characterized end product. This pathway, involving a series of enzymatic steps starting from acetyl-CoA, is a known target for antifungal drugs. nih.govnih.govmdpi.comfrontiersin.org Studies on various fungi, including Saccharomyces cerevisiae, Candida albicans, and Aspergillus fumigatus, have elucidated many of the enzymes and intermediate molecules involved in this complex process. nih.govnih.govmdpi.comfrontiersin.orgnih.gov

Metabolomic studies of fungi, particularly Ganoderma lucidum, have revealed a rich diversity of sterols and triterpenoids, some of which possess significant biological activities, including anti-inflammatory and cholesterol-lowering properties. mdpi.comnih.govnih.gov For instance, certain 26-oxygenosterols from G. lucidum have been shown to be potent inhibitors of cholesterol synthesis by targeting lanosterol (B1674476) 14α-demethylase. nih.gov

However, a significant knowledge gap exists specifically for 3-Hydroxycholesta-5,8,22-trien-7-one. While the biosynthesis of a structurally similar compound, cholesta-5,7,24-trien-3beta-ol, has been observed in yeast homogenates, suggesting that the transformation of the sterol nucleus can occur independently of side-chain modifications, detailed information on the specific biosynthetic pathway leading to the 7-one derivative is absent. nih.gov The precise enzymes responsible for the oxidation at the C-7 position and the desaturation at C-5, C-8, and C-22 in this specific cholestane-type skeleton are yet to be identified and characterized. Furthermore, the biological activities, cellular targets, and ecological significance of this compound remain largely uninvestigated.

Prospective Research Avenues

To address these knowledge gaps, a multi-pronged research approach is necessary. The following subsections outline key areas ripe for investigation.

Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A primary focus for future research should be the complete elucidation of the biosynthetic pathway of this compound. This would involve identifying and characterizing the specific enzymes, such as desaturases and oxidases, responsible for its formation from precursor sterols. Gene knockout studies in model fungal systems or the source organism could pinpoint the genes encoding these enzymes. Understanding the regulatory mechanisms, including the influence of environmental cues and feedback inhibition, that govern the production of this compound is also crucial. nih.govfrontiersin.org

Identification of Novel Cellular Targets and Signal Transduction Cascades

Investigating the biological activities of this compound is a critical next step. In silico profiling and high-throughput screening assays can be employed to identify potential cellular targets. nih.gov Given the structural similarities to other bioactive sterols, research could focus on its potential as an inhibitor of enzymes in cholesterol biosynthesis, a modulator of nuclear receptors, or an agent that disrupts fungal membrane integrity. nih.govnih.gov Elucidating the downstream signal transduction cascades affected by this compound will provide a deeper understanding of its mechanism of action.

Development of Advanced Synthetic Methodologies for Structure-Activity Relationship Optimization

The development of efficient and scalable synthetic or semi-synthetic routes to this compound and its derivatives is essential for comprehensive structure-activity relationship (SAR) studies. mdpi.comnih.govmdpi.com By systematically modifying the functional groups on the sterol nucleus and the side chain, researchers can identify the key structural features responsible for any observed biological activity. This knowledge is paramount for optimizing potency and selectivity, which could lead to the development of novel therapeutic agents.

Exploration of Ecological Roles and Bio-interactions in Natural Environments

The ecological role of this compound within its natural environment is an intriguing and unexplored area. Fungal sterols are known to play roles in fungal development, adaptation to stress, and interactions with other organisms. exlibrisgroup.comnih.gov Research could investigate whether this compound acts as a signaling molecule, a defense compound against predators or competitors, or a factor in symbiotic relationships. Understanding its function in the producing organism's life cycle and ecosystem will provide valuable ecological insights.

Integration of Omics Approaches for Comprehensive Biological Profiling

A systems biology approach, integrating metabolomics, transcriptomics, and proteomics, will be invaluable for obtaining a holistic view of the biological effects of this compound. mdpi.comresearchgate.net By analyzing the global changes in metabolites, gene expression, and protein levels in response to this compound, researchers can uncover novel pathways and networks that are modulated. This comprehensive profiling will not only help in understanding its primary mechanism of action but may also reveal unexpected biological functions and therapeutic potentials.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 3-Hydroxycholesta-5,8,22-trien-7-one from fungal sources?

- Methodological Answer : Isolation typically involves chromatographic techniques, such as silica-gel column chromatography, reverse-phase silica-gel chromatography, and semi-preparative HPLC. For example, Talaromyces flavus TGGP34 yielded 3β,15β-dihydroxyl-(22E,24R)-ergosta-5,8(14),22-trien-7-one via repeated column chromatography and spectroscopic validation . Fungal extracts from Fusarium oxysporum also employed similar methods, with purity confirmed via NMR and mass spectrometry .

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). For instance, the 3β-hydroxy configuration in ergosta derivatives was confirmed via coupling constants in ¹H-NMR and cross-peaks in HMBC spectra . Stereochemical assignments (e.g., 22E,24R configurations) rely on NOESY correlations and comparisons with known sterols .

Q. What biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Activity : MIC values of 6.25–12.5 μg/mL against Staphylococcus aureus and Candida albicans were observed in broth microdilution assays .

- Antiviral Activity : Inhibition of HCV NS3 protease (IC₅₀: 18.7 μM) via competitive binding assays .

- Anticancer Activity : Anti-hepatocellular carcinoma effects (IC₅₀: 10–20 μM) in in vitro models using HepG2 cells .

Advanced Research Questions

Q. How do hydroxylation patterns influence the bioactivity of ergosta-type sterols?

- Methodological Answer : Comparative SAR studies reveal that 3β-hydroxylation is critical for antimicrobial activity, while additional 15β-hydroxylation (e.g., in 3β,15β-dihydroxy derivatives) enhances potency against Candida albicans . Conversely, 7-keto groups correlate with antiviral activity by disrupting viral protease folding .

Q. What experimental challenges arise in synthesizing this compound analogs?

- Methodological Answer : Key challenges include:

- Regioselective oxidation : Controlled introduction of the 7-keto group without over-oxidizing Δ⁵,⁸,²² bonds requires TEMPO/oxoammonium salt systems .

- Stereochemical control : Chiral HPLC or enzymatic resolution is needed to isolate 22E,24R isomers .

- Stability : The conjugated trienone system is light-sensitive, necessitating dark storage at –20°C .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies in MIC or IC₅₀ values may stem from:

- Strain variability : Staphylococcus aureus ATCC 25923 vs. clinical isolates may differ in membrane permeability .

- Assay conditions : Antiviral activity against HCV is pH-dependent due to NS3 protease stability .

- Compound purity : Impurities in semi-synthetic analogs (e.g., 5α,8α-epidioxy byproducts) can skew results . Validate purity via HPLC-ELSD and repeat assays with independent batches.

Q. What advanced techniques elucidate the compound’s mechanism in cancer models?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated HepG2 cells reveals downregulation of PI3K/AKT/mTOR pathways .

- Molecular docking : Simulations show 3β-hydroxy and 7-keto groups bind to HCV NS3 protease active sites (PDB: 1CU1) with ΔG = –9.2 kcal/mol .

- Metabolomics : LC-MS-based profiling identifies ergosta derivatives as disruptors of fungal ergosterol biosynthesis in Candida albicans .

Notes for Reproducibility

- Storage : Store isolated compounds in amber vials at –20°C to prevent photodegradation .

- Assay Controls : Include ergosterol or cholesterol as negative controls in membrane-targeting studies .

- Data Sharing : Raw spectral data and docking parameters should be archived in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.